Methyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride
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Description
Methyl 4-((4,6-di(pyrrolidin-1-yl)-1,3,5-triazin-2-yl)amino)benzoate hydrochloride is a useful research compound. Its molecular formula is C19H25ClN6O2 and its molecular weight is 404.9. The purity is usually 95%.
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Mechanism of Action
Target of Action
Compounds with similar structures, such as diazine alkaloids, have been reported to exhibit a wide range of pharmacological applications . They interact with various targets, including DNA, RNA, and various enzymes, contributing to their diverse biological activities .
Mode of Action
Diazine alkaloids, which share a similar structure, are known to interact with their targets in various ways, leading to a range of biological effects . For instance, they can act as antimetabolites, inhibiting the function of certain enzymes, or they can bind to specific receptors, modulating their activity .
Biochemical Pathways
Diazine alkaloids, which share a similar structure, are known to affect a variety of biochemical pathways . These include pathways involved in inflammation, hypertension, cancer, and various microbial infections .
Pharmacokinetics
Diazine alkaloids, which share a similar structure, are known to have diverse adme properties . These properties can be influenced by various factors, including the compound’s structure and the presence of specific functional groups .
Result of Action
Diazine alkaloids, which share a similar structure, are known to have a wide range of effects at the molecular and cellular level . These can include the inhibition of enzyme activity, modulation of receptor function, and interference with DNA or RNA function .
Properties
IUPAC Name |
methyl 4-[(4,6-dipyrrolidin-1-yl-1,3,5-triazin-2-yl)amino]benzoate;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O2.ClH/c1-27-16(26)14-6-8-15(9-7-14)20-17-21-18(24-10-2-3-11-24)23-19(22-17)25-12-4-5-13-25;/h6-9H,2-5,10-13H2,1H3,(H,20,21,22,23);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ATGAGNPWMDBKKJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)NC2=NC(=NC(=N2)N3CCCC3)N4CCCC4.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25ClN6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
404.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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